molecular formula C15H28N2O3 B5620152 2-[{[(3R*,4R*)-1-(cyclobutylacetyl)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}(methyl)amino]ethanol

2-[{[(3R*,4R*)-1-(cyclobutylacetyl)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}(methyl)amino]ethanol

Cat. No. B5620152
M. Wt: 284.39 g/mol
InChI Key: ANYPTROFZVQALU-ZIAGYGMSSA-N
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Description

The compound is a complex organic molecule, likely involved in specialized chemical reactions or as a potential intermediate in pharmaceutical synthesis. Research on similar compounds focuses on understanding their synthesis, structure, and reactivity to apply them in various scientific and industrial fields.

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the synthesis of related pyrrolidine derivatives involves starting materials such as L-proline, undergoing reactions like condensation, cyclization, and functional group transformations (Fu et al., 2006).

Molecular Structure Analysis

Determining the molecular structure of such compounds is crucial for understanding their properties and reactivity. Techniques like X-ray diffraction analysis are commonly used. The crystal structure can reveal information about molecular conformation, intermolecular interactions, and more (Fu et al., 2006).

Chemical Reactions and Properties

The reactivity of a compound like this can be influenced by its functional groups. For instance, amino alcohols are key intermediates in producing pharmaceuticals and are involved in reactions such as aminolysis of epoxides (Fringuelli et al., 2004). Understanding these reactions helps in the design and synthesis of new compounds with desired properties.

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure. These properties are essential for practical applications, including the compound's behavior in different environments and its storage and handling requirements.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability, are determined by the compound's functional groups and molecular structure. For example, the stability of a compound under various conditions is crucial for its application in chemical syntheses (Fringuelli et al., 2004).

properties

IUPAC Name

2-cyclobutyl-1-[(3R,4R)-3-[[2-hydroxyethyl(methyl)amino]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-16(5-6-18)8-13-9-17(10-14(13)11-19)15(20)7-12-3-2-4-12/h12-14,18-19H,2-11H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYPTROFZVQALU-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CN(CC1CO)C(=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C[C@@H]1CN(C[C@@H]1CO)C(=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[{[(3R*,4R*)-1-(cyclobutylacetyl)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}(methyl)amino]ethanol

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